molecular formula C6H6N4 B2852195 Pyrazolo[1,5-a]pyrimidin-2-amine CAS No. 1159982-76-9

Pyrazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2852195
CAS No.: 1159982-76-9
M. Wt: 134.142
InChI Key: KBFZCYFAUHHOHW-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidin-2-amine: is a fused, rigid, and planar nitrogen-heterocyclic compound that contains both pyrazole and pyrimidine rings. This structural motif is a privileged scaffold in medicinal chemistry due to its synthetic versatility and potential biological activities. The compound has garnered significant attention for its applications in drug discovery and material science.

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidin-2-amine (PP) derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have been identified as strategic compounds for optical applications and have shown potential as anticancer agents . .

Mode of Action

It’s known that these compounds have significant photophysical properties , which suggests they may interact with their targets through light-induced processes

Biochemical Pathways

Given their potential as anticancer agents , it can be inferred that these compounds may interfere with pathways related to cell proliferation and survival

Pharmacokinetics

These compounds have been identified as strategic compounds for optical applications due to their significant photophysical properties , suggesting they may have good bioavailability

Result of Action

Given their potential as anticancer agents , it can be inferred that these compounds may induce cell death or inhibit cell proliferation in cancer cells

Action Environment

These compounds have been identified as strategic compounds for optical applications due to their significant photophysical properties , suggesting they may be sensitive to light and other environmental factors

Future Directions

The future directions for Pyrazolo[1,5-a]pyrimidin-2-amine research involve improving the process efficiency, minimizing synthesis pathways, employing cheap reagents, and developing processes that prevent or reduce waste production . Additionally, the compound’s potential as an optical sensor for albumins suggests promising applications in this area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidin-2-amine typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of catalysts and optimized reaction parameters can enhance the overall efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness: Pyrazolo[1,5-a]pyrimidin-2-amine is unique due to its specific structural arrangement and versatile synthetic routes. Its ability to undergo various chemical reactions and its significant biological activities distinguish it from other similar compounds .

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-4-6-8-2-1-3-10(6)9-5/h1-4H,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFZCYFAUHHOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159982-76-9
Record name pyrazolo[1,5-a]pyrimidin-2-amine
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